![molecular formula C14H11ClF3NO3 B13693053 Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The chloro-substituted phenyl ring can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s high purity.
化学反応の分析
Types of Reactions
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving halogenated and fluorinated compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Ethyl 3-[2-Bromo-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- Ethyl 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- Ethyl 3-[2-Chloro-6-(difluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of both a chloro and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the chloro group provides a site for further functionalization through substitution reactions. This combination of features makes it a versatile and valuable compound in various fields of research and application.
特性
分子式 |
C14H11ClF3NO3 |
|---|---|
分子量 |
333.69 g/mol |
IUPAC名 |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H11ClF3NO3/c1-3-21-13(20)10-7(2)22-19-12(10)11-8(14(16,17)18)5-4-6-9(11)15/h4-6H,3H2,1-2H3 |
InChIキー |
RSTYZQZMAGPJMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


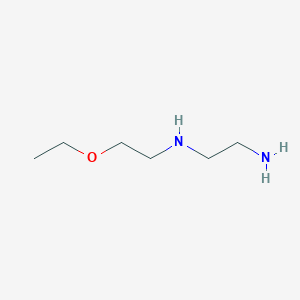
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
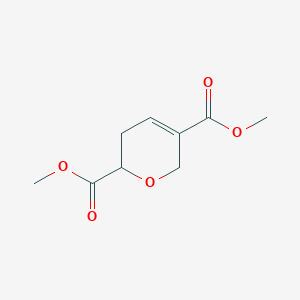
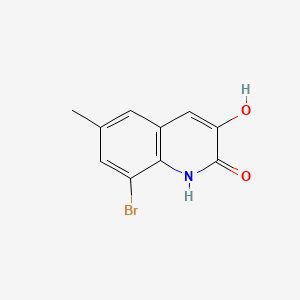
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
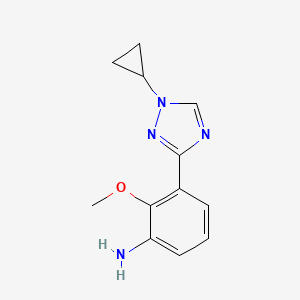
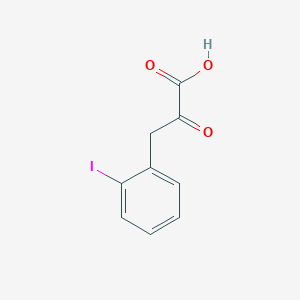

![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)
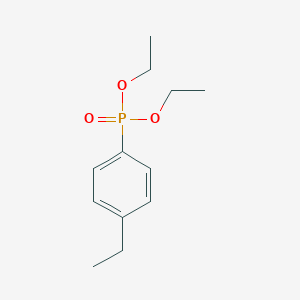
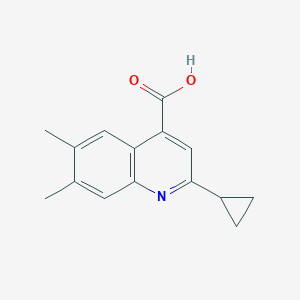
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
